3,4,5,6-Tetramethylbenzene-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

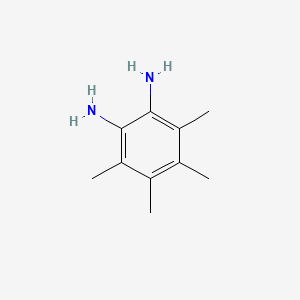

3,4,5,6-Tetramethylbenzene-1,2-diamine is an organic compound with the molecular formula C₁₀H₁₆N₂. It is a derivative of benzene, where four methyl groups are attached to the benzene ring at positions 3, 4, 5, and 6, and two amino groups are attached at positions 1 and 2.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,4,5,6-Tetramethylbenzene-1,2-diamine can be synthesized through several methods. One common approach involves the nitration of 3,4,5,6-tetramethylbenzene followed by reduction of the resulting nitro compound to the diamine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3,4,5,6-Tetramethylbenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form tetrahydro derivatives.

Substitution: The amino groups can participate in substitution reactions, such as acylation and alkylation

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst is often used.

Substitution: Acyl chlorides and alkyl halides are typical reagents for substitution reactions

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Tetrahydro derivatives.

Substitution: Acylated and alkylated derivatives

Aplicaciones Científicas De Investigación

3,4,5,6-Tetramethylbenzene-1,2-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 3,4,5,6-tetramethylbenzene-1,2-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 2,3,5,6-Tetramethyl-1,4-benzenediamine

- N,N,N’,N’-Tetramethyl-1,4-benzenediamine

- 1,2,3,4-Tetramethylbenzene

Uniqueness

3,4,5,6-Tetramethylbenzene-1,2-diamine is unique due to the specific positioning of its methyl and amino groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This unique structure makes it valuable for specific applications in synthesis and research .

Actividad Biológica

3,4,5,6-Tetramethylbenzene-1,2-diamine, also known as 2,3,5,6-tetramethyl-1,4-phenylenediamine (CAS Number: 2776822), is a compound with notable biological activity that has been studied for its potential applications in various fields such as medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity associated with this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Its molecular formula indicates the presence of two amino groups which are crucial for its reactivity and biological interactions.

Synthesis and Derivatives

Recent studies have focused on the synthesis of cyclophanes using this compound as a bifunctional nucleophile. The synthesis involves the reaction with vinamidinium salts under reflux conditions in acetonitrile with acetic acid as a catalyst. The results showed high yields of cyclophane derivatives, demonstrating the compound's utility in organic synthesis .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals and reduce oxidative stress within biological systems. Antioxidants play a critical role in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that this compound can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selective cytotoxicity makes it a candidate for further development in cancer therapeutics .

Case Study 1: Cyclophane Synthesis

A study published in RSC Advances detailed the efficient one-pot synthesis of cyclophanes using this compound. The study highlighted the advantages of this method including high yields and simplicity. The synthesized cyclophanes demonstrated potential applications in drug delivery systems due to their structural properties .

Case Study 2: Antioxidant Activity Assessment

Another research article investigated the antioxidant properties of this compound through various assays such as DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibited strong radical-scavenging activity comparable to established antioxidants like ascorbic acid .

Data Table: Summary of Biological Activities

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antioxidant Activity | DPPH and ABTS Assays | Significant radical scavenging capacity |

| Cytotoxicity | MTT Assay on Cancer Cell Lines | Induces apoptosis selectively in cancer cells |

| Synthesis Efficiency | One-Pot Reaction with Vinamidinium | High yields of cyclophane derivatives |

Propiedades

IUPAC Name |

3,4,5,6-tetramethylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-5-6(2)8(4)10(12)9(11)7(5)3/h11-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXBOEDONSWOCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)N)N)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380262 |

Source

|

| Record name | 3,4,5,6-tetramethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67130-14-7 |

Source

|

| Record name | 3,4,5,6-tetramethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the methylation of the aromatic ring in N,N'-dialkanoylbenzene-1,2-diamines influence their mesomorphic behavior?

A1: The research by [] demonstrates that methylation of the aromatic ring in N,N'-dialkanoylbenzene-1,2-diamines significantly impacts their liquid crystal properties. While both dimethyl and tetramethyl derivatives exhibit mesomorphism, their thermal behavior differs. Dimethyl compounds with heptanoyl to hexadecanoyl groups show metastable mesophases at relatively low temperatures (below 111°C). In contrast, the 3,4,5,6-tetramethyl derivatives with propionyl to hexadecanoyl groups form stable hexagonal columnar mesophases, but these appear at much higher temperatures, mostly above 200°C []. This suggests that the additional methyl groups in the tetramethyl derivatives contribute to a more stable molecular packing arrangement at elevated temperatures, leading to stable mesophase formation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.